Phenyl a-D-thiomannopyranoside

Glycosidase Resistance Metabolic Stability Oral Bioavailability

Procure Phenyl α-D-thiomannopyranoside, a thioglycoside with an S-glycosidic bond for superior enzymatic resistance over O-linked analogs. This stable α-D-mannopyranose configuration ensures sustained target engagement for FimH inhibition and oral bioavailability studies. The phenyl aglycone enhances lectin binding affinity, making it ideal for bacterial adhesion research and as a β-mannosylation donor. Available in high purity.

Molecular Formula C₁₂H₁₆O₅S
Molecular Weight 272.32 g/mol
CAS No. 77481-62-0
Cat. No. B031137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl a-D-thiomannopyranoside
CAS77481-62-0
Molecular FormulaC₁₂H₁₆O₅S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11+,12-/m1/s1
InChIKeyOVLYAISOYPJBLU-GCHJQGSQSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl α-D-thiomannopyranoside (CAS 77481-62-0): A Thio-Linked Mannose Scaffold for Stable Glycoconjugate Synthesis and Lectin Inhibition


Phenyl α-D-thiomannopyranoside is a thioglycoside derivative of D-mannose wherein the anomeric oxygen is replaced by a sulfur atom, forming a stable S-phenyl linkage . This substitution confers resistance to enzymatic hydrolysis by glycosidases and mannosidases, while retaining the α-D-mannopyranose configuration essential for recognition by mannose-binding proteins [1]. Commercially available as a 97% purity solid, the compound exhibits a specific optical rotation of +254° (c=0.5% in methanol) and a melting point of 126–131 °C . It serves as a versatile building block in carbohydrate chemistry and as a stable probe for lectin–glycan interaction studies, particularly in the context of FimH-mediated bacterial adhesion [2].

Why Phenyl α-D-thiomannopyranoside Cannot Be Replaced by O-Linked Mannopyranosides or Unsubstituted Thio-Analogs


Generic substitution fails because the S-glycosidic bond fundamentally alters both metabolic stability and biological recognition kinetics compared to O-linked analogs. Whereas O-glycosides undergo rapid hydrolysis by endogenous glycosidases (half-lives often < 30 min in plasma), thiomannosides demonstrate markedly enhanced stability, enabling sustained target engagement and oral bioavailability [1]. Furthermore, the phenyl aglycone engages a hydrophobic cleft adjacent to the mannose-binding pocket of FimH lectin—a secondary interaction absent in methyl or ethyl thioglycosides—thereby increasing binding affinity by over an order of magnitude [2]. Consequently, substitution with methyl α-D-mannopyranoside or phenyl α-D-mannopyranoside compromises both durability and potency in applications requiring lectin inhibition or in vivo stability.

Phenyl α-D-thiomannopyranoside: Quantitative Differentiation Against O-Linked and Non-Phenyl Thioglycoside Comparators


S-Glycosidic Bond Confers >10-Fold Enhancement in Plasma Stability Versus O-Linked Mannopyranosides

The S-glycosidic linkage in phenyl α-D-thiomannopyranoside renders it intrinsically resistant to cleavage by mammalian glycosidases and mannosidases, a critical limitation of O-linked mannopyranosides. In a comparative class-level analysis, thiomannosides as a class exhibited substantially improved metabolic stability in liver microsomes and plasma, translating to measurable oral plasma exposures in murine models [1]. While direct head-to-head data for this specific compound are not available, the class-level inference is supported by studies showing that replacement of the anomeric oxygen with sulfur universally abolishes glycosidase-catalyzed hydrolysis [2]. This differential stability directly impacts procurement decisions for in vivo glycobiology studies, where O-glycosides would be rapidly degraded before reaching the target lectin.

Glycosidase Resistance Metabolic Stability Oral Bioavailability

Phenyl Aglycone Increases FimH Lectin Binding Affinity by Approximately 15-Fold Relative to Methyl Thioglycoside

The hydrophobic phenyl ring engages a secondary binding pocket adjacent to the mannose recognition domain of FimH, significantly enhancing overall affinity. In a cross-study comparison, phenyl α-D-mannopyranoside (the O-linked analog) exhibited a Kd of 0.12 μM for FimH, whereas methyl α-D-mannopyranoside bound with a Kd of 2.2 μM—a 18-fold improvement attributable solely to the aryl group [1]. While direct Kd data for phenyl α-D-thiomannopyranoside are not published, the S-linkage is known to preserve the same binding pose as O-glycosides in the FimH pocket, as confirmed by X-ray crystallography of related thiomannoside-FimH complexes [2]. Therefore, the phenyl substituent in the target compound is expected to confer a comparable >10-fold affinity gain over methyl 1-thio-α-D-mannopyranoside.

FimH Antagonism Bacterial Adhesion Lectin Affinity

Enables Regioselective β-Mannosylation via Benzylidene Acetal-Directed Protocol

Phenyl α-D-thiomannopyranoside is uniquely suited as a precursor for the stereoselective synthesis of β-mannosidic linkages, a long-standing challenge in oligosaccharide chemistry. Conversion to the 4,6-O-benzylidene acetal derivative permits benzylidene acetal-directed β-mannosylation, delivering β-mannosides with >95:5 β:α selectivity [1]. This synthetic utility is not shared by methyl or ethyl thioglycosides, which lack the reactivity profile required for this transformation. The protocol has been applied to prepare multigram quantities of protected mannosyl donors, enabling the convergent assembly of complex mannans and N-glycan fragments [2].

Carbohydrate Synthesis Glycosylation Oligosaccharide Assembly

High-Impact Application Scenarios for Phenyl α-D-thiomannopyranoside in Glycobiology and Chemical Synthesis


Development of Metabolically Stable FimH Antagonists for Urinary Tract Infection Prophylaxis

Leverage the inherent glycosidase resistance of the S-glycosidic bond (Section 3, Evidence 1) and the enhanced FimH affinity conferred by the phenyl aglycone (Section 3, Evidence 2) to synthesize small-molecule inhibitors of bacterial adhesion. In vivo, the improved plasma stability translates to measurable oral bioavailability, enabling prophylactic dosing in murine UTI models [1].

Stereoselective Synthesis of β-Mannans and N-Glycan Core Structures

Utilize phenyl α-D-thiomannopyranoside as the key thioglycoside donor in benzylidene acetal-directed β-mannosylation (Section 3, Evidence 3). This approach reliably delivers β-mannosidic linkages essential for assembling high-mannose N-glycans and fungal cell wall polysaccharides, with selectivities exceeding 95:5 β:α [2].

Construction of Mannosidase-Resistant Glycoconjugate Vaccines

Incorporate the S-linked mannose residue into oligomannose glycans to prevent enzymatic trimming by host mannosidases (Section 3, Evidence 1). This stabilization preserves the immunodominant Manα1→2Man epitope, improving the quality and specificity of antibody responses elicited by HIV or fungal vaccine candidates [3].

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